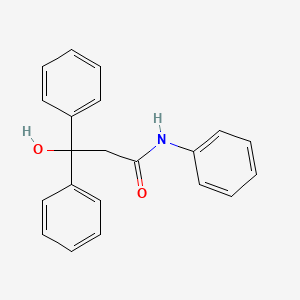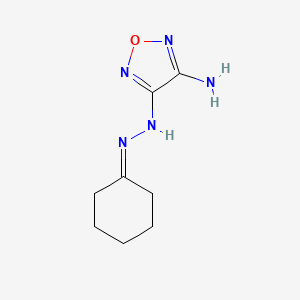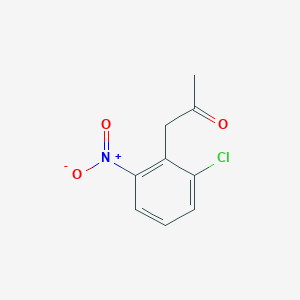
1-(2-Chloro-6-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-6-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-6-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chloro-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its potential pharmacological activities, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2-Chloro-6-nitrophenyl)propan-2-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-nitrophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted acetophenones.
Phenylacetone: Also known as phenyl-2-propanone, it is structurally similar but lacks the chlorine and nitro substituents. This difference in structure leads to variations in chemical reactivity and applications.
Substituted Acetophenones:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6127-12-4 |
|---|---|
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
1-(2-chloro-6-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)5-7-8(10)3-2-4-9(7)11(13)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
BEDTWFGUSVIAKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


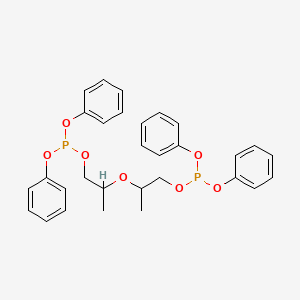
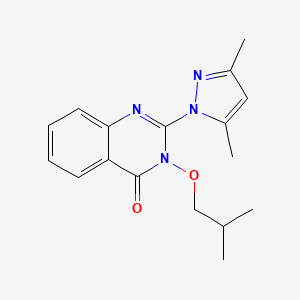
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
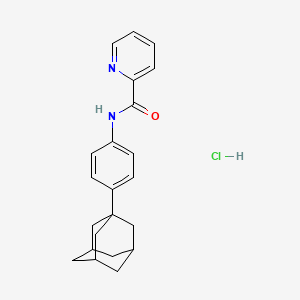
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)

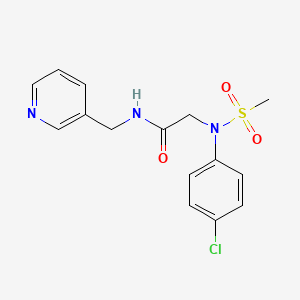
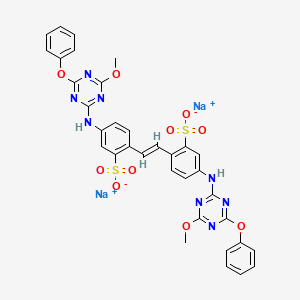
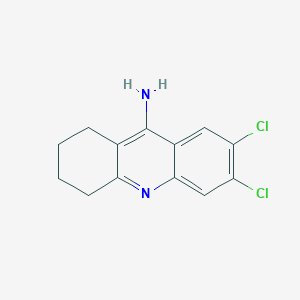
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

